molecular formula C12H25N3O3S B4505926 N-butyl-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide

N-butyl-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide

Cat. No.: B4505926
M. Wt: 291.41 g/mol
InChI Key: RFHNVCCGBIEKKP-UHFFFAOYSA-N
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Description

N-butyl-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide is a useful research compound. Its molecular formula is C12H25N3O3S and its molecular weight is 291.41 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 291.16166284 g/mol and the complexity rating of the compound is 390. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

N-butyl-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide is a compound that, due to its structural characteristics, finds applications in various areas of scientific research. Notably, it relates closely to sulfonamide compounds, which are recognized fortheir diverse biological activities and synthetic utility. For instance, the synthesis of biologically active O-substituted derivatives of sulfonamide compounds has been explored, demonstrating significant activity against various enzymes such as butyrylcholinesterase, indicating potential therapeutic applications (Khalid et al., 2013). Similarly, N,N-diethylamide bearing benzenesulfonamide derivatives have been synthesized, showcasing marked antibacterial potency, suggesting their utility in combating bacterial infections (Ajani et al., 2013).

Advances in Sulfur-Nitrogen Chemistry

The exploration of sulfur-nitrogen chemistry, including the study of sulfinimines and N-sulfonyloxaziridines, sheds light on innovative synthetic methodologies for constructing sulfur-nitrogen compounds. These advancements have led to the development of new classes of oxidizing reagents and the asymmetric construction of carbon-nitrogen stereocenters, pivotal in synthesizing biologically active molecules (Davis, 2006).

Catalytic Applications

The compound's structural motif is also relevant in catalysis. For example, l-piperazine-2-carboxylic acid-derived N-formamides have been utilized as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines, demonstrating the compound's potential in facilitating asymmetric synthesis processes (Wang et al., 2006).

Polymeric Materials

Moreover, hyperbranched polymers synthesized from compounds containing piperazine units, such as 1-(2-aminoethyl)piperazine, highlight the structural component's utility in developing new materials with unique properties, such as solubility in various solvents and rapid reaction kinetics, contributing to the field of polymer science (Yan & Gao, 2000).

Environmental and Biological Sensing

The development of fluorescent probes based on derivatives of this compound for selective discrimination of thiophenols over aliphatic thiols showcases the compound's application in sensitive and selective detection techniques crucial in environmental and biological sciences (Wang et al., 2012).

Properties

IUPAC Name

N-butyl-1-(dimethylsulfamoyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O3S/c1-4-5-8-13-12(16)11-7-6-9-15(10-11)19(17,18)14(2)3/h11H,4-10H2,1-3H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFHNVCCGBIEKKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1CCCN(C1)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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